molecular formula C12H21NO4 B1275645 Boc-2-amino-1-cyclohexanecarboxylic acid CAS No. 220760-49-6

Boc-2-amino-1-cyclohexanecarboxylic acid

Cat. No. B1275645
CAS RN: 220760-49-6
M. Wt: 243.3 g/mol
InChI Key: QJEQJDJFJWWURK-UHFFFAOYSA-N
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Description

“Boc-2-amino-1-cyclohexanecarboxylic acid”, also known as “Boc-homocycloleucine”, is a chemical compound with the linear formula (CH3)3CO2CNHC6H10CO2H . It is used in the synthesis of modified peptides .


Synthesis Analysis

The synthesis of “Boc-2-amino-1-cyclohexanecarboxylic acid” involves Boc solid-phase peptide synthesis . It has been used in the synthesis of cyclic octapeptides .


Molecular Structure Analysis

The molecular formula of “Boc-2-amino-1-cyclohexanecarboxylic acid” is C12H21NO4, and its molecular weight is 243.3 . The InChI key is URBHKVWOYIMKNO-UHFFFAOYSA-N .


Chemical Reactions Analysis

“Boc-2-amino-1-cyclohexanecarboxylic acid” is involved in Boc solid-phase peptide synthesis . It has been used in the synthesis of cyclic octapeptides .


Physical And Chemical Properties Analysis

“Boc-2-amino-1-cyclohexanecarboxylic acid” is a white powder with small lumps . It has a melting point of 176-178 °C (dec.) .

Scientific Research Applications

Peptide Synthesis

Boc-2-amino-1-cyclohexanecarboxylic acid: is widely used in peptide synthesis . The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis. It’s particularly useful in the solid-phase synthesis of peptides, where it protects the amine functionality while other reactions are carried out at different sites of the molecule.

Pharmaceutical Drug Development

This compound serves as a building block in the synthesis of various pharmaceutical drugs . Its cyclohexane ring provides a scaffold that is commonly found in bioactive molecules, making it a valuable precursor in drug design and discovery.

Organic Synthesis

As an intermediate in organic synthesis, Boc-2-amino-1-cyclohexanecarboxylic acid is involved in the preparation of a range of organic compounds, including esters, amides, and anhydrides . Its versatility in forming multiple derivatives makes it a significant compound in synthetic chemistry.

Agrochemicals Industry

The compound finds application in the agrochemicals industry as an intermediate for the synthesis of various agrochemical products . Its structural properties can be leveraged to create compounds that serve as pesticides or herbicides.

Material Science

In material science, Boc-2-amino-1-cyclohexanecarboxylic acid can be used to modify the properties of materials, such as increasing their biocompatibility or altering their physical characteristics . This is particularly relevant in the development of new materials for medical applications.

Bioconjugation

This compound is also employed in bioconjugation techniques, where it is used to attach molecules to proteins or other macromolecules . The Boc group can be selectively deprotected under mild acidic conditions, allowing for site-specific conjugation.

Research and Development

In R&D laboratories, Boc-2-amino-1-cyclohexanecarboxylic acid is used for method development and analytical studies . Researchers utilize it to develop new synthetic pathways and to study reaction mechanisms.

Educational Purposes

Lastly, it is used for educational purposes in academic institutions to teach students about protecting group strategies and synthetic chemistry techniques . It provides a practical example of how complex molecules are constructed step by step.

Safety and Hazards

When handling “Boc-2-amino-1-cyclohexanecarboxylic acid”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Mechanism of Action

Target of Action

Boc-2-amino-1-cyclohexanecarboxylic acid, also known as 2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, is primarily used in the synthesis of modified peptides . The primary targets of this compound are therefore the peptide sequences that it modifies. These peptides can have various roles depending on their sequence and structure.

Mode of Action

The compound interacts with its targets by being incorporated into peptide sequences during synthesis . This incorporation can result in changes to the peptide’s structure and function, depending on the specific location and context of the modification.

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary widely, as it depends on the specific peptides that the compound is incorporated into. It is generally involved in the process of peptide synthesis .

Result of Action

The molecular and cellular effects of Boc-2-amino-1-cyclohexanecarboxylic acid’s action are dependent on the specific peptides it is incorporated into. By modifying the structure of these peptides, it can potentially alter their function, stability, and interactions with other molecules .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEQJDJFJWWURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402933
Record name 2-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-2-amino-1-cyclohexanecarboxylic acid

CAS RN

220760-49-6
Record name 2-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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